molecular formula C7H4BrFN2 B2404442 4-Amino-2-bromo-6-fluorobenzonitrile CAS No. 2243514-17-0

4-Amino-2-bromo-6-fluorobenzonitrile

Cat. No.: B2404442
CAS No.: 2243514-17-0
M. Wt: 215.025
InChI Key: RTOXUBIPSSUDCR-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-6-fluorobenzonitrile is an organic compound with the molecular formula C7H4BrFN2. It is a derivative of benzonitrile, featuring amino, bromo, and fluoro substituents on the benzene ring.

Mechanism of Action

Target of Action

It’s known that this compound is used as a pharmaceutical and electronic intermediate , suggesting it may interact with various biological and electronic targets.

Mode of Action

Compounds with similar structures have been known to undergo nucleophilic aromatic substitution reactions . In such reactions, the compound could interact with its targets, leading to changes in their structure or function.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of heterocycles and liquid crystals , suggesting that it might be involved in complex organic synthesis pathways.

Result of Action

Given its use as an intermediate in pharmaceutical and electronic applications , it’s likely that it plays a role in the synthesis of more complex compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-bromo-6-fluorobenzonitrile. It’s important to note that the compound should be stored at room temperature for optimal stability .

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 4-Amino-2-bromo-6-fluorobenzonitrile, typically react via an SN2 pathway . This suggests that this compound could interact with various enzymes and proteins in a biochemical context, although specific interactions have yet to be identified.

Molecular Mechanism

It is known that benzylic halides can undergo free radical reactions , suggesting that this compound may exert its effects at the molecular level through similar mechanisms. Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been identified.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-6-fluorobenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-6-fluorobenzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Properties

IUPAC Name

4-amino-2-bromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOXUBIPSSUDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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